![molecular formula C14H14ClN3O3S B2978229 (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide CAS No. 2249694-39-9](/img/structure/B2978229.png)
(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide
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Overview
Description
(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential use in drug development. This compound is also known as TCS2312 and belongs to the class of sulfonamide compounds.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide have been studied extensively. It has been found to have a wide range of effects on various biochemical and physiological processes in the body, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide in lab experiments is its versatility. It can be used in a wide range of assays and experiments to study various biochemical and physiological processes. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for use in experiments.
Future Directions
There are several future directions for research on (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the identification of new biochemical pathways and targets that are affected by this compound, which could lead to the development of new drugs and therapies for a wide range of diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide is a versatile compound that has the potential to be used in a wide range of scientific research applications. Its unique structure and biochemical properties make it a promising candidate for the development of new drugs and therapies for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide is a multistep process that involves the use of various reagents and solvents. The first step involves the preparation of 1-(1,2,4-oxadiazol-3-yl)cyclobutane-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (E)-2-(4-chlorophenyl)ethenesulfonamide in the presence of a base to give the desired product.
Scientific Research Applications
The (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide compound has been studied for its potential use as a therapeutic agent for various diseases. It has been found to have antimicrobial, antitumor, and anticonvulsant activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-12-4-2-11(3-5-12)6-9-22(19,20)18-14(7-1-8-14)13-16-10-21-17-13/h2-6,9-10,18H,1,7-8H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQUHNQTFMEPDN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NOC=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=NOC=N2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide |
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